molecular formula C11H9NO3 B1203102 2,4-Pentadienal, 5-(4-nitrophenyl)- CAS No. 2608-48-2

2,4-Pentadienal, 5-(4-nitrophenyl)-

Cat. No. B1203102
CAS RN: 2608-48-2
M. Wt: 203.19 g/mol
InChI Key: BKLWQDSDJBFRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenyl)-2,4-pentadienal is a white to orange yellowish powder. (NTP, 1992)

Scientific Research Applications

Absorption and Metabolism Studies

  • Absorption and Metabolism in Rats: Studies have shown that 5-(4-Nitrophenyl)-2,4-pentadienal (NPPD) is readily and quantitatively absorbed from the gastrointestinal tract in rats, distributed throughout the tissues, metabolized, and rapidly excreted, mainly in urine. Following dermal administration, the absorption of NPPD is relatively low but increases with dose. Identified metabolites include 4-nitrocinnamic acid, 4-acetamidobenzoic acid, 4-nitrohippuric acid, 4-acetamidocinnamic acid, and 4-nitrobenzoic acid, formed through oxidative metabolism and conjugation processes (Burka et al., 1987).

Synthesis and Chemical Properties

  • Synthesis of Labelled Compounds: A method for the preparation of carbon 14-labelled “Spy Dust”, 5-(4-nitrophenyl)-2,4-[5-14C]pentadienal has been developed, highlighting the compound's significance in tracking and surveillance applications (Brown, Rotert, & Lamontagne, 1987).
  • Predicted Mutagenic Properties: Computational predictions using the Computer Automated Structure Evaluation (CASE) system indicate that NPPD is likely to be mutagenic for Salmonella typhimurium, although with very low activity (Klopman et al., 1986).

Applications in Forensics

  • Use in Simulated Crime Scenes: NPPD has been employed as a tracer in simulated crime scenes. Its detection involves a color-change protocol, demonstrating its utility in forensic science (Shin'ichi Suzuki et al., 2005).
  • Development of a Field Kit: A field kit for detecting NPPD has been developed for use by non-scientists, such as police officers, in crime scene investigations. This kit allows for the rapid detection of NPPD without needing a forensic science laboratory (Shin'ichi Suzuki, 2013).

Biological and Pharmacological Research

  • Cytotoxic Properties: Research has identified 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes, structurally related to NPPD, as having marked cytotoxicity against human T-lymphocytes and murine L1210 cells, suggesting potential for pharmaceutical applications (Das et al., 2006).

Mutagenicity Testing

  • Mutagenicity in Salmonella and CHO Cells: NPPD has been tested for mutagenicity in Salmonella and Chinese hamster ovary (CHO) cells, showing some potential mutagenic effects. This highlights the importance of understanding its biological interactions for safety assessments (Zeiger et al., 1987).

properties

IUPAC Name

5-(4-nitrophenyl)penta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLWQDSDJBFRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025773
Record name 5-(4-Nitrophenyl)-2,4-pentadien-1-al
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Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-(4-nitrophenyl)-2,4-pentadienal is a white to orange yellowish powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP.
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Low solubility (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP.
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2,4-Pentadienal, 5-(4-nitrophenyl)-

CAS RN

2608-48-2
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-(4-Nitrophenyl)-2,4-pentadienal
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Record name 5-(4-Nitrophenyl)-2,4-pentadien-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

223 to 226 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP.
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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